N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the chlorophenyl, ethoxy, and nitro groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and ethylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide .
- N-(1,3-benzothiazol-2-yl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy and nitro groups, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c1-2-30-19-10-8-13(12-18(19)26(28)29)21(27)24-17-11-14(7-9-15(17)23)22-25-16-5-3-4-6-20(16)31-22/h3-12H,2H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLUSGUPAPRERE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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